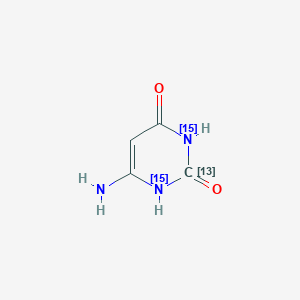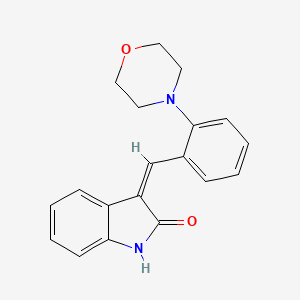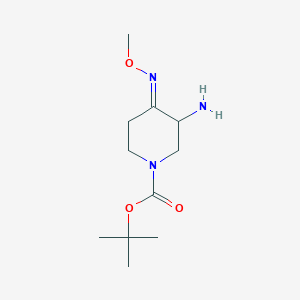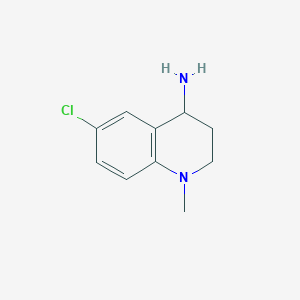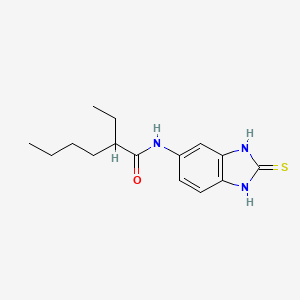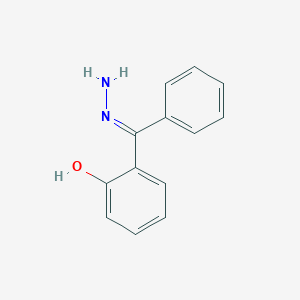
2-(Hydrazono(phenyl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydrazono(phenyl)methyl)phenol is an organic compound that features a hydrazone functional group attached to a phenolic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazono(phenyl)methyl)phenol typically involves the condensation reaction between salicylaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydrazono(phenyl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Aplicaciones Científicas De Investigación
2-(Hydrazono(phenyl)methyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Hydrazono(phenyl)methyl)phenol involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the phenolic group can participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydrazono(phenyl)methyl)phenol: Known for its unique combination of hydrazone and phenolic functionalities.
Salicylaldehyde Phenylhydrazone: Similar structure but lacks the hydroxyl group.
Phenylhydrazone Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-[(E)-C-phenylcarbonohydrazonoyl]phenol |
InChI |
InChI=1S/C13H12N2O/c14-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16/h1-9,16H,14H2/b15-13+ |
Clave InChI |
YMWNTXLBUSIZAD-FYWRMAATSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=C2O |
SMILES canónico |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



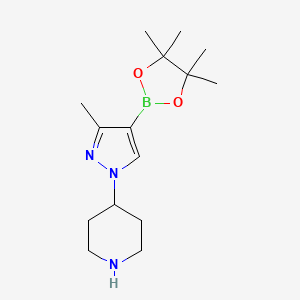
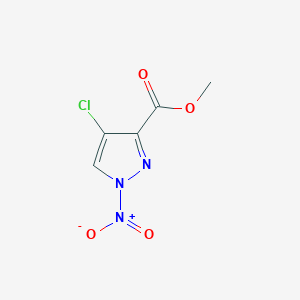
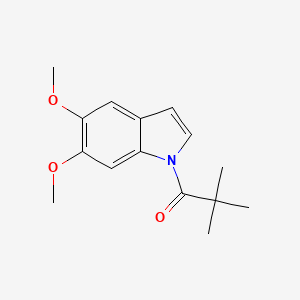
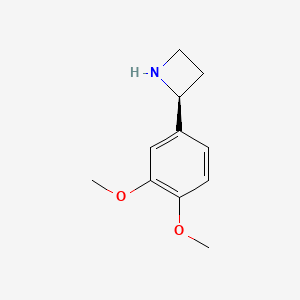

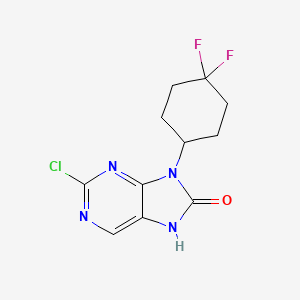
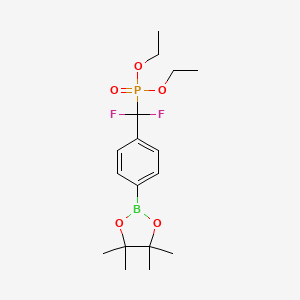
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
